molecular formula C23H29N3O2S B5069826 N-benzyl-1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methylmethanamine

N-benzyl-1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methylmethanamine

Cat. No.: B5069826
M. Wt: 411.6 g/mol
InChI Key: FQLCWTPEZQERMU-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you provided, such as those containing benzyl, sulfonyl, and imidazole groups, are often used in organic synthesis . They can be part of larger molecules with various applications, including medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution or ring-opening polymerization . For instance, sulfonyl aziridines can be synthesized from epoxides .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions, depending on their exact structure and the conditions. For example, they might participate in polymerization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. For example, phenylboronic acid, a compound containing a phenyl group and two hydroxyl groups attached to boron (like the benzylsulfonyl group in your compound), is a white powder that is soluble in most polar organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some compounds with similar structures have antifungal properties .

Safety and Hazards

The safety and hazards associated with a compound would depend on its exact structure. For example, phenylboronic acid is generally stable and easy to handle, making it important to organic synthesis .

Future Directions

The future directions for research on such compounds could include exploring their potential applications in various fields, such as medicinal chemistry, materials science, and environmental science .

Properties

IUPAC Name

N-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S/c1-19(2)15-26-22(17-25(3)16-20-10-6-4-7-11-20)14-24-23(26)29(27,28)18-21-12-8-5-9-13-21/h4-14,19H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLCWTPEZQERMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CN=C1S(=O)(=O)CC2=CC=CC=C2)CN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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